molecular formula C19H13N3O5 B017716 N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide CAS No. 84682-33-7

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide

Cat. No.: B017716
CAS No.: 84682-33-7
M. Wt: 363.3 g/mol
InChI Key: SXHSXUJZDOVNJP-UHFFFAOYSA-N
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Description

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H13N3O5 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide, with the molecular formula C19H13N3O5 and CAS Number 84682-33-7, has garnered attention in various biological studies due to its potential applications in medicinal chemistry. This compound is characterized by its biphenyl structure and nitro substituents, which may influence its biological activity.

The compound features a benzamide core with a dinitrobiphenyl moiety. Its structural formula is essential for understanding its interaction with biological targets. The presence of nitro groups is known to enhance the reactivity of compounds, potentially leading to diverse biological effects.

Biological Activity Overview

Research indicates that benzamide derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated through various studies.

Anticancer Activity

The anticancer potential of benzamide derivatives has been documented in various studies. For instance, certain benzamide derivatives have shown significant inhibition of RET kinase activity in cancer cells . Compounds with similar structures have been explored for their ability to induce apoptosis in cancer cells. Given the structural characteristics of this compound, it may also exhibit similar anticancer mechanisms.

The mechanisms underlying the biological activities of benzamide derivatives often involve interactions with specific proteins or enzymes within cells:

  • Inhibition of Viral Assembly : Some benzamides have been shown to inhibit the assembly of viral particles by binding to viral proteins .
  • Kinase Inhibition : Benzamide derivatives can act as kinase inhibitors, affecting cell proliferation and survival pathways in cancer cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

StudyFocusFindings
Antiviral ActivityIdentified benzamide derivatives that inhibit HBV by promoting empty capsid formation.
Anti-Dengue ActivityExplored sulfamoylbenzamides and their effectiveness against dengue virus; suggests potential for similar compounds.
Pharmacological ApplicationsDiscussed methods for analyzing benzamide derivatives for pharmacokinetic studies.

Properties

IUPAC Name

N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-19(14-4-2-1-3-5-14)20-18-12-16(22(26)27)10-11-17(18)13-6-8-15(9-7-13)21(24)25/h1-12H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHSXUJZDOVNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233677
Record name N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide
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Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-33-7
Record name N-(4,4′-Dinitro[1,1′-biphenyl]-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84682-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide
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